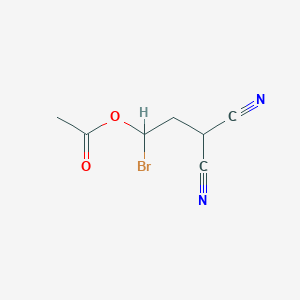
1-Bromo-3,3-dicyanopropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 1-Bromo-3,3-diciano propilo es un compuesto orgánico con la fórmula molecular C7H7BrN2O2. Se caracteriza por la presencia de un átomo de bromo, dos grupos ciano y un grupo acetato unido a una cadena propilo. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El acetato de 1-Bromo-3,3-diciano propilo se puede sintetizar a través de un proceso de varios pasos. Un método común implica la bromación del acetato de 3,3-diciano propilo. La reacción generalmente requiere un agente bromante como bromo o N-bromosuccinimida (NBS) en presencia de un solvente como ácido acético o diclorometano. La reacción se lleva a cabo bajo condiciones de temperatura controlada para garantizar la bromación selectiva en la posición deseada.
Métodos de producción industrial
En un entorno industrial, la producción de acetato de 1-Bromo-3,3-diciano propilo puede implicar reactores de bromación a gran escala con control preciso sobre los parámetros de reacción, como la temperatura, la presión y la concentración del reactivo. El uso de reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de 1-Bromo-3,3-diciano propilo experimenta varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de bromo se puede reemplazar por nucleófilos como grupos hidróxido, alcóxido o amina.
Reducción: Los grupos ciano se pueden reducir a aminas primarias utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).
Hidrólisis: El grupo acetato se puede hidrolizar para formar el alcohol correspondiente y ácido acético.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu) en solventes como etanol o dimetilsulfóxido (DMSO).
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro o tetrahidrofurano (THF).
Hidrólisis: Soluciones acuosas de ácido o base bajo condiciones de reflujo.
Principales productos formados
Sustitución nucleofílica: Formación de derivados sustituidos dependiendo del nucleófilo utilizado.
Reducción: Formación de acetato de 3,3-diaminopropilo.
Hidrólisis: Formación de 3,3-dicianopropanol y ácido acético.
Aplicaciones Científicas De Investigación
El acetato de 1-Bromo-3,3-diciano propilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como bloque de construcción en la síntesis de compuestos biológicamente activos.
Medicina: Explorado por su papel en el desarrollo de agentes farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del acetato de 1-Bromo-3,3-diciano propilo implica su reactividad hacia nucleófilos y agentes reductores. El átomo de bromo actúa como grupo saliente en las reacciones de sustitución nucleofílica, mientras que los grupos ciano pueden sufrir reducción para formar aminas. El grupo acetato se puede hidrolizar en condiciones ácidas o básicas.
Comparación Con Compuestos Similares
Compuestos similares
1-Bromo-3,3,3-trifluoropropeno: Similar en estructura, pero contiene grupos trifluorometilo en lugar de grupos ciano.
Ácido 3-Bromo-2,2-dicianopropanoico: Contiene un grupo ácido carboxílico en lugar de un grupo acetato.
Propiedades
Número CAS |
191531-12-1 |
|---|---|
Fórmula molecular |
C7H7BrN2O2 |
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
(1-bromo-3,3-dicyanopropyl) acetate |
InChI |
InChI=1S/C7H7BrN2O2/c1-5(11)12-7(8)2-6(3-9)4-10/h6-7H,2H2,1H3 |
Clave InChI |
CJQOXCMGAMMFMA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CC(C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















